molecular formula C8H7NO4 B2771290 (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid CAS No. 2031285-14-8

(2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid

Cat. No.: B2771290
CAS No.: 2031285-14-8
M. Wt: 181.147
InChI Key: ZNHUNKLEVGHOCV-DUXPYHPUSA-N
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Description

(2E)-3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is an organic compound characterized by a furan ring substituted with a carbamoyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid typically involves the reaction of 5-carbamoylfuran-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as biodegradable polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in electron transfer reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis and sustainable materials.

    Furan-3-carboxylic Acid: A related compound with similar structural features but different functional groups.

Uniqueness: (2E)-3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is unique due to its specific combination of a carbamoyl group and a propenoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUNKLEVGHOCV-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C(=O)N)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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